molecular formula C14H19N3O2 B11046044 N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide

N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide

Cat. No.: B11046044
M. Wt: 261.32 g/mol
InChI Key: UAQJOMDZVMJUCL-UHFFFAOYSA-N
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Description

N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring attached to a pyridine ring, which is further substituted with a piperidine ring

Preparation Methods

The synthesis of N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. The cyclopropane ring is then introduced through a cyclopropanation reaction. The final step involves the coupling of the piperidine and pyridine intermediates with the cyclopropane ring under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Chemical Reactions Analysis

N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-[6-(4-Piperidinyloxy)-3-pyridinyl]acetamide: This compound has a similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.

    N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclohexanecarboxamide: This compound features a cyclohexane ring instead of a cyclopropane ring.

    N-[6-(4-Piperidinyloxy)-3-pyridinyl]benzamide: This compound has a benzamide group instead of a cyclopropanecarboxamide group.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

N-(6-piperidin-4-yloxypyridin-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C14H19N3O2/c18-14(10-1-2-10)17-11-3-4-13(16-9-11)19-12-5-7-15-8-6-12/h3-4,9-10,12,15H,1-2,5-8H2,(H,17,18)

InChI Key

UAQJOMDZVMJUCL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CN=C(C=C2)OC3CCNCC3

Origin of Product

United States

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